(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium
Overview
Description
(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium is a chemical compound with the molecular formula C22H40BClF3N. It is also known by its IUPAC name, tetrabutylammonium (4-chlorophenyl)trifluoroborate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium typically involves the reaction of 4-chlorophenylboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles, to form new boron-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which (4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds . The pathways involved in its action are often related to its ability to stabilize transition states and lower activation energies in chemical reactions .
Comparison with Similar Compounds
(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium can be compared with other similar compounds, such as:
Phenyltrifluoroborate: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Bromophenyltrifluoroborate: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.
4-Methylphenyltrifluoroborate: Contains a methyl group, which alters its steric and electronic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and make it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
(4-chlorophenyl)-trifluoroboranuide;tetrabutylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BClF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZQONCCLXPJGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411206-79-6 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, (T-4)-(4-chlorophenyl)trifluoroborate(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=411206-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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